

Comprehensive Characterization of ROX-Labeled Peptides: An LC-MS/MS Comparison Guide

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Compound of Interest

Compound Name: 5(6)-ROX N-succinimidyl ester

CAS No.: 114616-32-9

Cat. No.: B1142040

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Executive Summary

In the development of FRET probes, qPCR passive reference dyes, and cellular imaging agents, 5-Carboxy-X-rhodamine (ROX) is a gold-standard fluorophore due to its photostability and red-shifted emission (approx. 600-610 nm).[1] However, characterizing ROX-labeled peptides presents unique challenges compared to smaller fluorophores like Fluorescein (FAM).

The rigid julolidine ring structure of ROX imparts significant hydrophobicity and a permanent positive charge, fundamentally altering the peptide's behavior in Liquid Chromatography (LC) and Electrospray Ionization (ESI). This guide compares ROX against common alternatives (FAM, TAMRA) and details the specific MS protocols required to validate synthesis purity and site-specificity.

Part 1: Technical Deep Dive – The ROX Moiety

Before analyzing spectra, one must understand the physicochemical shift induced by the label. Unlike "floppy" rhodamines (e.g., Rhodamine B), ROX contains rigidized rings that prevent rotational de-excitation, enhancing quantum yield but also increasing lipophilicity.

The Mass Shift

When conjugating ROX (typically via an NHS-ester to an N-terminal amine or Lysine side chain), the label forms a stable amide bond.

- Formula Added:
- Monoisotopic Mass Shift: +516.205 Da
- Chemical Nature: The ROX moiety carries a permanent positive charge on the xanthene ring system, regardless of mobile phase pH.

The Isomer Challenge

Commercial ROX derivatives often exist as a mixture of 5-ROX and 6-ROX isomers (referring to the position of the carboxyl attachment on the bottom phenyl ring).

- LC-MS Impact: These isomers possess identical masses (+516.2 Da) but distinct steric footprints.
- Observation: They frequently resolve into two distinct peaks in Reverse Phase (RP-HPLC), often mistaken for impurities. 5-ROX typically elutes slightly earlier than 6-ROX, though this is sequence-dependent.

Part 2: Comparative Analysis (ROX vs. Alternatives)

The following table contrasts ROX with Fluorescein (FAM) and Tetramethylrhodamine (TAMRA) to guide experimental expectations.

Feature	ROX (Carboxy-X-rhodamine)	FAM (Carboxyfluorescein)	TAMRA (Tetramethylrhodamine)
Mass Shift	+516.2 Da	+358.1 Da	+412.1 Da
Hydrophobicity	High (Late elution)	Low to Moderate	Moderate
Charge State	Fixed Positive (+1)	pH Dependent (Negative at neutral pH)	Fixed Positive (+1)
LC Retention	Shifts +10-20% ACN vs. native	Shifts +2-5% ACN vs. native	Shifts +5-10% ACN vs. native
Ionization Bias	High in ESI(+); Suppresses negative mode	Good in ESI(-) and ESI(+)	High in ESI(+)
Fragmentation	Dominant tag-containing ions	Mixed backbone fragmentation	Dominant tag-containing ions

Chromatographic Behavior

ROX is significantly more hydrophobic than FAM. In a standard C18 gradient (5-95% ACN), a ROX-labeled peptide will elute significantly later than its unlabeled counterpart.

- Implication: If the unlabeled peptide elutes at 30% B, the ROX-labeled version may elute at 45-50% B. Ensure your gradient extends high enough to elute the product.

Ionization and Charge Localization

The permanent positive charge on ROX acts as a "charge trap."

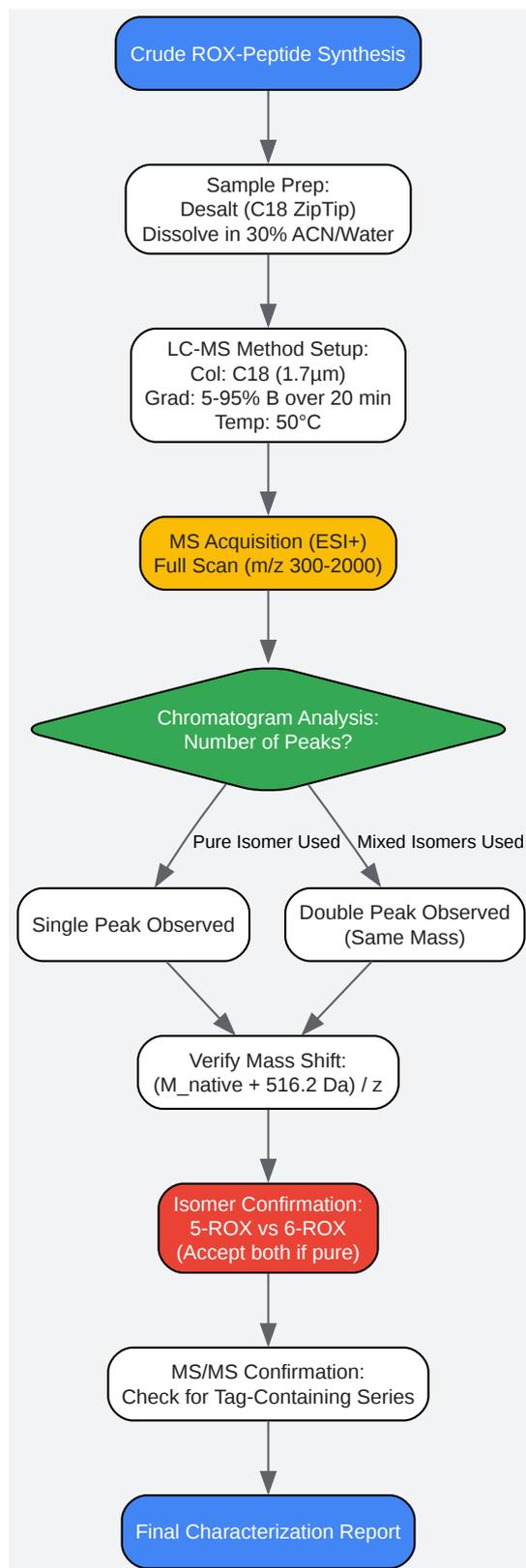
- Effect: In MS/MS (CID/HCD), the fragmentation energy often preferentially produces ions containing the ROX tag.
- N-terminal Labeling: Generates a dominant b-ion series.
- C-terminal Labeling: Generates a dominant y-ion series.

- Note: This "charge sequestration" can sometimes reduce the intensity of internal backbone fragments, making de novo sequencing more difficult compared to native peptides.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for characterizing ROX-peptides, emphasizing the decision points for isomer separation.



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Figure 1: Decision logic for LC-MS characterization of ROX-labeled peptides, accounting for isomer resolution.

Step-by-Step LC-MS Protocol

Reagents:

- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade). Note: Do not use Methanol if possible; ACN provides sharper peaks for hydrophobic tags.

Instrument Settings (Orbitrap/Q-TOF):

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m particle size).
- Column Temperature: 50°C. Crucial: Higher temperature reduces secondary interactions of the hydrophobic ROX dye with the stationary phase, improving peak shape.
- Gradient:
 - 0-2 min: 5% B (Desalting)
 - 2-15 min: 5% -> 95% B (Linear)
 - 15-18 min: 95% B (Wash - Critical for ROX carryover prevention)
 - 18-20 min: 5% B (Re-equilibration)
- Source Parameters:
 - Mode: Positive ESI (+).
 - Spray Voltage: 3.5 kV.
 - Capillary Temp: 300°C.
 - Note: ROX ionizes exceptionally well in positive mode due to its intrinsic charge. Avoid saturating the detector; inject 10-50 fmol on column.

Data Analysis & Validation

- Extract Ion Chromatogram (XIC): Calculate the theoretical states () using the mass shift +516.205.
- Check for Purity: If you see two peaks with the exact same mass (e.g., at 12.5 min and 12.8 min), check the synthesis reagents. If "Mixed Isomer" ROX was used, this is expected behavior, not an impurity.
- MS/MS Verification: Select the precursor. Look for the "reporter" effect.^[2]^[3] If N-term labeled, the ion will be very large (Mass of ROX + Mass of first residue).

Part 4: Troubleshooting Common Issues

Issue 1: Broad or Tailing Peaks

Cause: The hydrophobic ROX dye interacts with free silanols on the column or aggregates in the mobile phase. Solution:

- Increase Column Temperature to 60°C.
- Use a "charged surface hybrid" (CSH) C18 column, which is superior for charged, hydrophobic peptides.

Issue 2: Low Signal Intensity

Cause: While ROX has a fixed charge, its bulkiness can hinder desolvation efficiency, or it may precipitate if the sample is in 100% aqueous buffer. Solution:

- Dissolve the sample in 30% Acetonitrile before injection. ROX is poorly soluble in pure water.
- Ensure the ESI source gas flow is high enough to assist desolvation of the bulky dye.

Issue 3: "Missing" Fragments in MS/MS

Cause: The fixed charge on ROX prevents proton mobility ("mobile proton model"). The charge stays on the dye, and the peptide backbone doesn't fragment randomly. Solution:

- Use Higher-Energy Collisional Dissociation (HCD) rather than CID. HCD is more effective at breaking the backbone of peptides with fixed-charge tags.
- Look for specific neutral losses. Unlike Rhodamine B (which loses propane, -44 Da), ROX is rigid. However, look for the loss of the entire dye moiety if the linker is unstable (rare with amide bonds).

References

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